

Spectroscopic Profile of 2-Phenylquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenylquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₁ NO
Molecular Weight	221.25 g/mol [1]
IUPAC Name	2-phenyl-1H-quinolin-4-one[2]
CAS Number	1144-20-3[1][2][3]
Appearance	White to yellow solid[4]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of **2-Phenylquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

- Solvent: DMSO-d₆
- Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
11.72	s	1H	N-H	[4]
8.10	dd, J = 8.1, 1.1 Hz	1H	H-5	[4]
7.83	dd, J = 6.6, 2.9 Hz	2H	H-2', H-6'	[4]
7.77	d, J = 8.3 Hz	1H	H-8	[4]
7.70 – 7.64	m	1H	H-7	[4]
7.63 – 7.55	m	3H	H-3', H-4', H-5'	[4]
7.34	t, J = 7.2 Hz	1H	H-6	[4]
6.34	s	1H	H-3	[4]

¹³C NMR (Carbon-13 NMR) Data

- Solvent: DMSO-d₆
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment	Reference
176.92	C-4	[4]
149.98	C-2	[4]
140.50	C-8a	[4]
134.21	C-1'	[4]
131.80	C-7	[4]
130.44	C-4'	[4]
128.99	C-3', C-5'	[4]
127.41	C-2', C-6'	[4]
124.86	C-5	[4]
124.71	C-4a	[4]
123.24	C-6	[4]
118.71	C-8	[4]
107.32	C-3	[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **2-Phenylquinolin-4-ol**.

Ion	Calculated m/z	Found m/z	Ionization	Reference
[M+H] ⁺	222.0914	222.0917	ESI	[4]

The NIST Mass Spectrometry Data Center reports the top peak in the mass spectrum to be at m/z 221.[2]

Infrared (IR) Spectroscopy

Specific IR data for **2-Phenylquinolin-4-ol** is not readily available in the provided search results. However, based on its functional groups, the IR spectrum is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H Stretch	Hydroxyl (enol tautomer)
3200-3000	N-H Stretch	Amine (amide tautomer)
3100-3000	C-H Stretch	Aromatic
~1660	C=O Stretch	Carbonyl (amide tautomer)
1600-1450	C=C Stretch	Aromatic Ring
1260-1000	C-O Stretch	Enol tautomer

Experimental Methodologies

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[4] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with the solvent peak used as an internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.50 ppm for ¹³C NMR).[4]

Mass Spectrometry:

High-resolution mass spectra (HRMS) were acquired using an FT-ICR mass spectrometer with electrospray ionization (ESI).[4]

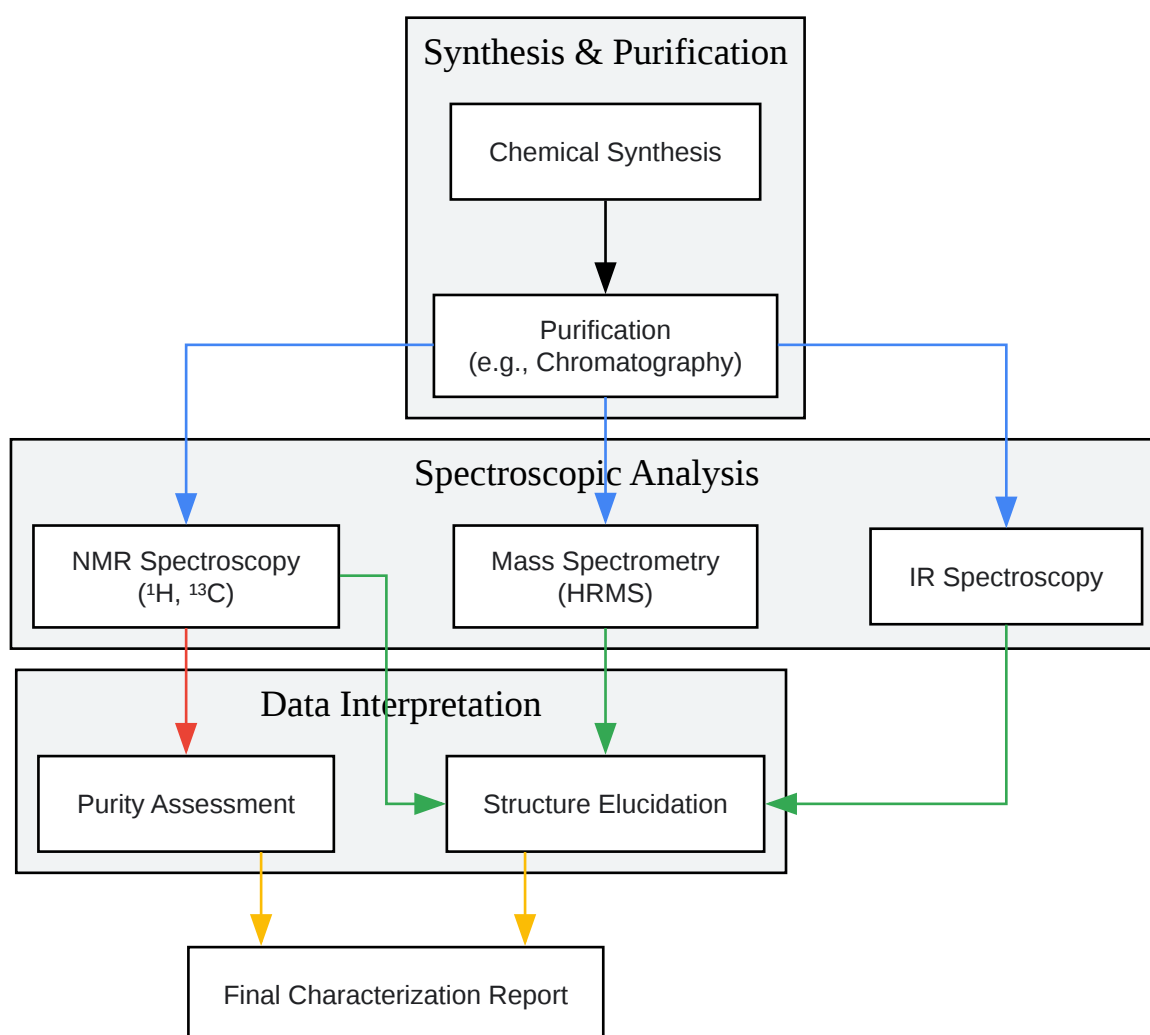
Synthesis (for context):

A common synthesis method involves charging a test tube with the appropriate aniline and β -ketoester derivatives, along with TEMPO and KHCO₃ in DMSO. The reaction mixture is then

stirred at 120 °C under an oxygen atmosphere. After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2-Phenylquinolin-4-ol**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

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